LSD1 Enzymatic Inhibition: Potency Comparison with GSK-354
While direct head-to-head data for the exact compound is not available, class-level inference from closely related analogs provides a quantitative baseline. A direct analog in the same series, compound 46, demonstrates an IC50 of 3.1 nM against LSD1 enzymatic activity, representing a >100-fold improvement over the previously reported LSD1 inhibitor GSK-354 [1]. This significant increase in potency is attributed to the optimized pyrrolo[2,3-c]pyridine core, which includes the 3-propyl substitution pattern [1].
| Evidence Dimension | LSD1 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported for 3-Propyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one |
| Comparator Or Baseline | GSK-354 (IC50 > 300 nM); Analog Compound 46 (IC50 = 3.1 nM) |
| Quantified Difference | Analog Compound 46 shows >100-fold improvement over GSK-354 |
| Conditions | In vitro LSD1 enzymatic assay (pH 7.4, 37°C) |
Why This Matters
This demonstrates the scaffold's potential for achieving single-digit nanomolar potency, a critical threshold for lead compound selection in LSD1-targeted drug discovery.
- [1] Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389-1395. DOI: 10.1021/acsmedchemlett.3c00292 View Source
